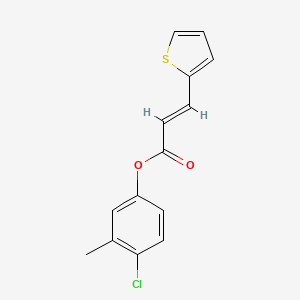
4-chloro-3-methylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate: is an organic compound with the molecular formula C14H11ClO2S It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thienyl group attached to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate typically involves the esterification of 4-chloro-3-methylphenol with 3-(2-thienyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods:
In an industrial setting, the production of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acrylate moiety, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
In the industrial sector, 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is utilized in the production of specialty polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylphenyl 3-(2-thienyl)acrylate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. In oxidation reactions, the thienyl group undergoes electrophilic attack, resulting in the formation of sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
4-chloro-3-methylphenyl acrylate: Lacks the thienyl group, resulting in different reactivity and applications.
3-(2-thienyl)acrylate:
4-chloro-3-methylphenyl 3-(2-furyl)acrylate: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and stability.
Uniqueness:
4-chloro-3-methylphenyl 3-(2-thienyl)acrylate is unique due to the presence of both a chloro-substituted phenyl ring and a thienyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles, making it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C14H11ClO2S |
|---|---|
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) (E)-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H11ClO2S/c1-10-9-11(4-6-13(10)15)17-14(16)7-5-12-3-2-8-18-12/h2-9H,1H3/b7-5+ |
Clé InChI |
SHRPBMUEJNYHDC-FNORWQNLSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CS2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


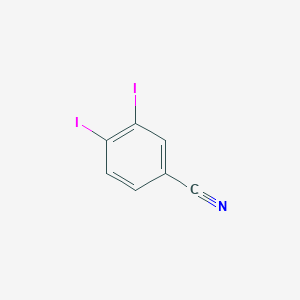
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
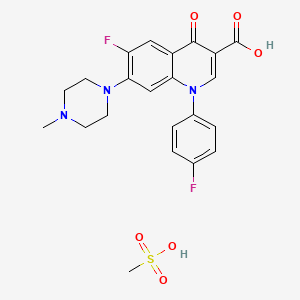
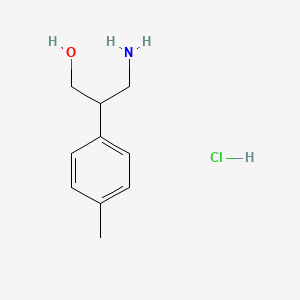
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
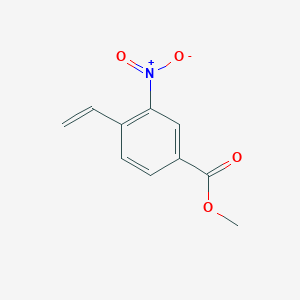
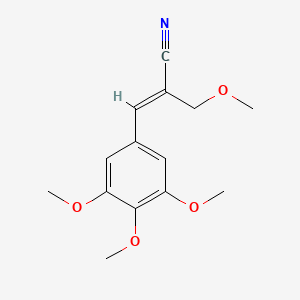
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
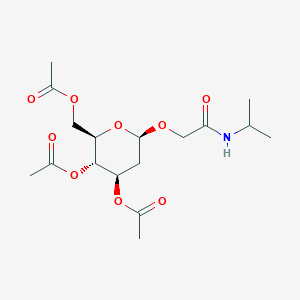
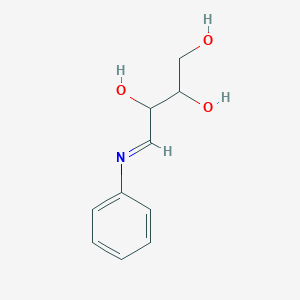
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
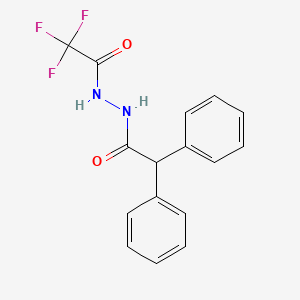
![4-Fluoro-5-methyl-1H-benzo[d]imidazole](/img/structure/B14800535.png)
